4-Chlorobenzamidrazone
Description
Overview of Amidrazone Functional Groups in Synthetic Organic Chemistry
Amidrazones, also known as the hydrazones of acid amides, are compounds characterized by the general structure R-C(=NR')-NHNHR''. mdpi.com They possess a unique functional group containing three nitrogen atoms, which imparts a combination of useful chemical properties. mdpi.com These compounds are considered a significant class of amidines and are recognized for their high reactivity. researchgate.net
Key features of the amidrazone functional group include:
Basicity : Amidrazones are monoacidic bases that can form stable salts with inorganic acids, with hydrochlorides being widely known. mdpi.comresearchgate.net
Tautomerism : The structure of amidrazones allows for tautomerism, which involves the migration of a proton between the nitrogen atoms. mdpi.com
Synthetic Precursors : Their inherent reactivity, stemming from the presence of multiple nucleophilic nitrogen atoms and an electrophilic carbon, makes them invaluable precursors for synthesizing a wide array of heterocyclic systems. mdpi.comresearchgate.net The ease of forming carbon-nitrogen single and double bonds is a key reason for their extensive use in constructing five-, six-, and seven-membered heterocycles like 1,2,4-triazoles and 1,2,4-triazines. mdpi.comresearchgate.net
Historical Context of Amidrazone Synthesis and Reactivity Research
The study of amidrazones is part of the broader history of amidine chemistry, a field that has been developing for more than 160 years. researchgate.net Amidines and their derivatives have long been recognized as indispensable building blocks in organic chemistry due to their versatile chemical properties. researchgate.net Early research focused on fundamental synthesis methods, often starting from nitriles, amides, or thioamides to create the core amidine structure. semanticscholar.org A common and widely used procedure for preparing unsubstituted amidines involves the Pinner reaction, where nitriles are treated with an alcohol and hydrogen chloride. semanticscholar.org Over the decades, research has expanded significantly to explore the full scope of their reactivity. A comprehensive review of amidrazone chemistry was published as early as 1970, indicating that the unique properties and synthetic potential of this subclass of compounds had been well-established as a distinct and important area of research. acs.org This foundational work paved the way for contemporary investigations into more complex and substituted amidrazones.
Rationales for Investigating 4-Chlorobenzamidrazone in Contemporary Organic Chemistry
The investigation of this compound in modern organic chemistry is driven by its potential as a specialized building block for creating high-value molecules. The presence of a chlorine atom on the phenyl ring at the para-position significantly influences the electronic properties of the molecule, which can be leveraged in various synthetic applications.
Primary rationales for its study include:
Intermediate for Agrochemicals : Research has demonstrated the use of chloro-substituted benzamidrazones as starting materials for the synthesis of novel insecticides. For instance, N-methyl-N-phenylsulfonyl-2-chlorobenzamidrazone has been used to produce 1,2,4-triazole (B32235) derivatives with acaricidal and insecticidal properties. google.com This highlights the role of the halogenated amidrazone core in constructing agrochemically active compounds.
Precursor to Biologically Active Compounds : this compound is identified as a compound of interest for its potential to inhibit the formation of advanced glycation endproducts (AGEs). google.comjustia.com The accumulation of AGEs is implicated in protein aging and various disease pathologies, making inhibitors a significant therapeutic target. justia.com
Versatile Synthetic Building Block : The amidrazone moiety is a powerful tool for constructing complex heterocyclic structures. researchgate.netnih.gov The 4-chloro substituent provides a site for further functionalization through cross-coupling reactions or acts as a directing group, guiding the regioselectivity of subsequent chemical transformations. Its utility in cyclization reactions to form diverse ring systems is a core area of interest. rsc.orgbeilstein-journals.orgorganic-chemistry.orgmdpi.comsioc-journal.cn
Scope and Objectives of Academic Research on this compound
Academic research on this compound is focused and goal-oriented, aiming to harness its chemical properties for specific outcomes. The objectives are designed to be specific, measurable, and relevant to advancing the fields of synthetic and medicinal chemistry. researcher.lifescribbr.com
The principal objectives of research involving this compound can be summarized as follows:
General Objective: To explore the synthetic utility of this compound as a precursor for novel heterocyclic compounds and to evaluate the properties of the resulting products. uonbi.ac.ke
Specific Objectives:
To develop and optimize synthetic routes for the preparation of this compound and its derivatives. scribd.com
To investigate the reactivity of this compound in various cyclization and condensation reactions to synthesize new classes of heterocyclic compounds, such as triazoles, pyrazoles, and other fused ring systems. researchgate.netrsc.org
To systematically study the influence of the 4-chloro substituent on the reaction mechanisms, yields, and regioselectivity of chemical transformations. uonbi.ac.ke
To synthesize a library of novel compounds derived from this compound and characterize their structural, spectroscopic, and physicochemical properties. bohrium.com
To explore the potential applications of the synthesized compounds, particularly in areas such as agrochemicals or as inhibitors of specific biological pathways like advanced glycation. google.comgoogle.com
These well-defined objectives ensure that research on this compound is structured to provide clear, actionable results that contribute to the broader body of chemical knowledge. enago.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36286-75-6 |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Synonyms | Benzenecarboximidic acid, 4-chloro-, hydrazide |
Note: Data sourced from various chemical databases. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLIPQYFLCGAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384512 | |
| Record name | 4-chlorobenzamidrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36286-75-6 | |
| Record name | 4-chlorobenzamidrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorobenzamidrazone
Established Synthetic Pathways for 4-Chlorobenzamidrazone Derivation
The traditional and most common method for synthesizing amidrazones, including the 4-chloro derivative, involves the direct reaction of a nitrile with hydrazine (B178648) or its substituted forms. This pathway is valued for its directness and the general availability of the starting materials.
The principal precursors for the synthesis of this compound are 4-chlorobenzonitrile (B146240) and a hydrazine-based reagent. google.comnih.gov The core chemical transformation is the nucleophilic addition of hydrazine to the carbon-nitrogen triple bond of the nitrile group.
The reaction typically proceeds by activating the nitrile, if necessary, followed by the attack of the highly nucleophilic hydrazine. The choice of hydrazine (e.g., hydrazine hydrate (B1144303), anhydrous hydrazine, or a substituted hydrazine) can influence the reaction rate and the final product. For instance, the synthesis of related amidrazones has been achieved using hydrazine hydrate in the presence of a catalyst or specific solvent systems. A general representation of this transformation is the reaction of 4-chlorobenzonitrile with hydrazine to yield this compound. google.com
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
| 4-Chlorobenzonitrile | C₇H₄ClN | Provides the benzoyl and chloro-substituent backbone. nih.gov |
| Hydrazine | N₂H₄ | Acts as the nitrogen source to form the amidrazone functional group. whiterose.ac.uk |
The synthesis of a related compound, N-methyl-N-phenylsulfonyl-2-chlorobenzamidrazone, highlights the use of substituted hydrazines in the formation of more complex amidrazone structures. google.com Similarly, the reaction of 1,1,1-trimethylhydrazinium (B8733633) tosylate with nitriles represents another pathway to form substituted amidrazones. lookchem.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the solvent, temperature, reaction time, and the use of catalysts or additives.
Solvent Effects: The choice of solvent can significantly impact the reaction's success. For the related synthesis of amidines from nitriles, polar solvents like ethanol (B145695) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to provide higher yields compared to less polar solvents like toluene (B28343) or aprotic solvents like DMF and THF. mdpi.com Specifically, TFE was identified as an optimal solvent, yielding the product in 83% yield. mdpi.com For the reaction of 4-chlorobenzonitrile with an aminoalcohol, strongly polar aprotic solvents are advantageous. google.com
Temperature Control: The reaction temperature is another critical factor. In the copper-catalyzed synthesis of N-benzylbenzamidine, the optimal temperature was found to be 100 °C. mdpi.com For the reaction of p-chlorobenzonitrile with the sodium salt of an aminoalcohol, temperatures between 125 and 135 °C were preferred. google.com
Yield Enhancement: Yields can be enhanced by using a slight excess of one of the reactants. For example, using a small excess (1.05 equivalents or more) of the alkali metal salt of an aminoalcohol relative to 4-chlorobenzonitrile improved the reaction outcome. google.com In the synthesis of a Boc-protected amidrazone precursor, short reaction times and the use of aprotic, nonpolar solvents helped to suppress overreaction and led to good yields. acs.org The isolation of an amidrazone (compound 195) was achieved in a high yield of 95% through a straightforward process involving filtration and washing with deionized water to remove residual hydrazine. whiterose.ac.uk
Table 2: Optimization of Reaction Conditions for Amidrazone/Amidine Synthesis
| Parameter | Condition | Outcome | Source |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Increased yield (83%) for amidine synthesis. | mdpi.com |
| Temperature | 100 °C | Optimal for Cu-catalyzed amidine synthesis. | mdpi.com |
| Temperature | 125-135 °C | Preferred for coupling 4-chlorobenzonitrile. | google.com |
| Reagent Ratio | Slight excess of nucleophile | Improves reaction outcome. | google.com |
| Reaction Time | Short (5 min) | Suppressed overreaction in Boc-amidrazone synthesis. | acs.org |
Novel Synthetic Approaches and Methodological Advancements for this compound
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These include the application of green chemistry principles and the use of novel catalytic systems.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of this compound involves several key strategies. nih.govijnc.ir
Prevention of Waste: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy) is a core principle. acs.org Direct addition reactions, such as the reaction of 4-chlorobenzonitrile with hydrazine, are inherently more atom-economical than multi-step syntheses involving protecting groups or stoichiometric activating reagents.
Safer Solvents and Auxiliaries: A major focus of green chemistry is reducing the environmental impact of solvents, which can account for 50-80% of the mass in a typical batch chemical operation. acs.orgmdpi.com The use of water, ethanol, or solvent-free conditions, such as mechanochemical grinding, are greener alternatives to hazardous solvents like DMF or chlorinated hydrocarbons. mdpi.commdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable lower reaction temperatures. ucl.ac.uk
Use of Renewable Feedstocks: While not directly applicable to a benzene-derived compound like this compound, this principle encourages the use of starting materials from renewable sources where possible.
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, improve selectivity, and lower energy requirements. nih.gov
Metal Catalysis: Transition metal catalysts have been effectively used for the synthesis of related amidines. A copper-catalyzed protocol using CuCl, a base (Cs₂CO₃), and a ligand (2,2'-bipyridine) under an oxygen atmosphere has been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com This approach offers good to excellent yields under sustainable conditions. mdpi.com Silver(I) salts, such as AgBF₄ and AgOAc, have also been shown to promote the conversion of thioamides to amidines and amidrazones, highlighting the potential of metal-based catalysts in these transformations. acs.org
Organocatalysis: The use of small organic molecules as catalysts is another burgeoning field. researchgate.net For the synthesis of amidrazones, an organocatalyst could potentially activate the nitrile group towards nucleophilic attack by hydrazine, avoiding the use of potentially toxic or expensive metals.
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild, aqueous conditions. mdpi.com While specific enzymes for amidrazone synthesis are not yet common, the development of biocatalytic processes for related amide bond formations suggests future possibilities in this area. mdpi.com
Considerations for Laboratory Scale-Up in this compound Production
Transitioning a synthetic procedure from a laboratory setting to a larger, pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. appluslaboratories.comijprajournal.com
Process Optimization and Validation: The synthetic route must be re-optimized for the larger scale. giottobiotech.com This includes fine-tuning parameters like temperature, pressure, and mixing rates to maintain product quality and yield. ijprajournal.com The process must be validated to ensure it is reproducible and consistent. ijprajournal.com
Safety Evaluation: A thorough safety assessment is critical. This includes understanding the thermal stability of reactants and products, identifying potential runaway reaction conditions, and managing the handling of any hazardous materials like hydrazine.
Equipment Selection: The equipment used at a larger scale, such as reactors, filters, and dryers, must be chosen carefully. appluslaboratories.com Reactors may need to be made of specific materials (e.g., glass-lined or Hastelloy) to prevent corrosion. appluslaboratories.com The efficiency of heat and mass transfer becomes much more critical at larger volumes.
Downstream Processing: The isolation and purification of the final product must be scalable. Methods like crystallization, which are common in the lab, need to be adapted for large quantities. This involves selecting appropriate filtration and drying equipment to handle kilograms of material. appluslaboratories.comfujifilm.com
The successful scale-up of a chemical process is a critical bridge between laboratory discovery and commercial production, requiring a multidisciplinary approach involving chemists and chemical engineers. gmp-creativebiolabs.com
Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzamidrazone
Cyclocondensation Reactions Involving 4-Chlorobenzamidrazone
The presence of multiple nucleophilic nitrogen centers and an electrophilic carbon atom makes this compound an ideal candidate for cyclocondensation reactions, leading to the formation of various nitrogen-containing heterocycles.
Formation of Nitrogen-Containing Heterocycles (e.g., Triazines, Oxadiazoles, Thiadiazoles)
Triazines:
The reaction of this compound with α-diketones provides a direct route to 1,2,4-triazine (B1199460) derivatives. For instance, the direct cyclization of this compound with 3,4-hexanedione (B1216349) results in the formation of 3-(4-chlorophenyl)-6-ethyl-5-methyl-1,2,4-triazine escholarship.org. This reaction proceeds through an initial condensation between the hydrazone moiety of the amidrazone and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazine ring.
Heating this compound with ammonium (B1175870) thiocyanate (B1210189) in butanol leads to the formation of 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine escholarship.org. This transformation likely involves the in situ formation of a thiosemicarbazide-like intermediate which then undergoes cyclization.
Oxadiazoles:
While direct cyclocondensation of this compound to form 1,3,4-oxadiazoles has not been extensively detailed, a common synthetic route for this class of heterocycles involves the oxidative cyclization of N-acylhydrazones. Therefore, it is plausible that acylation of this compound at the N2 position, followed by an oxidative cyclization step, would yield 2,5-disubstituted 1,3,4-oxadiazoles. The acylation would introduce the second substituent, and subsequent treatment with an oxidizing agent would facilitate the ring closure.
Thiadiazoles:
The synthesis of 1,3,4-thiadiazoles from amidrazones has been reported. A relevant example is the reaction of benzamidrazone with carbon disulfide, which yields 1,3,4-thiadiazoline-5-thione derivatives sbq.org.br. By analogy, the reaction of this compound with carbon disulfide in a suitable solvent would be expected to produce the corresponding 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione. This reaction involves the nucleophilic attack of the hydrazone nitrogen on the carbon of carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide.
Influence of Reaction Parameters on Heterocycle Diversification and Selectivity
The diversification of heterocyclic products derived from this compound is highly dependent on the nature of the co-reactant and the reaction conditions employed. The selectivity of these reactions is governed by the relative reactivity of the different nucleophilic sites within the amidrazone molecule and the electrophilic sites of the reaction partner.
For instance, the reaction with α-diketones selectively yields 1,2,4-triazines, as the reaction pathway favors the formation of the six-membered ring system escholarship.org. In contrast, reaction with phthalic anhydride (B1165640) leads to the formation of a 1,2,4-triazole (B32235) derivative, specifically 4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)benzoic acid, demonstrating how the choice of a dicarbonyl compound with different reactivity and geometry directs the cyclization towards a five-membered ring escholarship.org.
Furthermore, the use of bifunctional reagents can lead to the formation of larger heterocyclic rings. The reaction of this compound with 1,3-bifunctional reagents such as ethyl cyanoacetate (B8463686) and ethyl acetoacetate (B1235776) results in the formation of seven-membered 1,2,4-triazepine derivatives escholarship.org. The specific outcome of these reactions, including the final substitution pattern on the triazepine ring, is dictated by the nature of the substituents on the 1,3-dicarbonyl equivalent.
The following table summarizes the cyclocondensation reactions of this compound with various reagents to yield different heterocyclic systems.
| Reagent | Product | Heterocyclic System |
| 3,4-Hexanedione | 3-(4-chlorophenyl)-6-ethyl-5-methyl-1,2,4-triazine | 1,2,4-Triazine |
| Phthalic Anhydride | 4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)benzoic acid | 1,2,4-Triazole |
| Ammonium Thiocyanate | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole |
| Carbon Disulfide (inferred) | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione | 1,3,4-Thiadiazole |
Nucleophilic and Electrophilic Reactions of this compound
The amidrazone functionality contains both nucleophilic nitrogen centers and an electrophilic carbon, allowing it to participate in a variety of nucleophilic and electrophilic reactions.
Acylation and Alkylation Reactions of Amidrazone Nitrogen Centers
The nitrogen atoms of the amidrazone moiety are nucleophilic and can readily undergo acylation and alkylation. Acylation, typically with acid chlorides or anhydrides, is expected to occur preferentially at the more basic terminal NH2 group (N3). This reaction would yield N-acyl-4-chlorobenzamidrazones, which are valuable intermediates for the synthesis of other heterocycles, such as 1,3,4-oxadiazoles, through subsequent cyclization.
Alkylation with alkyl halides would also be expected to occur at the nitrogen centers. The site of alkylation (N1, N2, or N3) can be influenced by the reaction conditions, such as the nature of the base and solvent, as well as the steric and electronic properties of the alkylating agent.
Reactions with Carbonyl Compounds and Their Derivatives
This compound readily reacts with various carbonyl compounds and their derivatives. As previously mentioned, its reaction with α-diketones leads to 1,2,4-triazines escholarship.org. Furthermore, its reaction with 1,3-bifunctional reagents containing carbonyl functionalities leads to the formation of seven-membered rings.
Specifically, the reaction with ethyl cyanoacetate yields 7-amino-3-(4-chlorophenyl)-1H-1,2,4-triazepin-5-ol, while the reaction with ethyl acetoacetate gives 3-(4-chlorophenyl)-7-methyl-6H-1,2,4-triazepin-5-ol escholarship.org. When reacted with (4-chlorobenzylidene)malononitrile, the product is 7-amino-3,5-bis(4-chlorophenyl)-4H-1,2,4-triazepine-6-carbonitrile escholarship.org. The reaction with 4-(dimethylamino)but-3-en-2-one affords 3-(4-chlorophenyl)-7-methyl-4H-1,2,4-triazepine escholarship.org. These reactions highlight the versatility of this compound in constructing complex heterocyclic systems through condensation with various carbonyl-containing synthons.
The following table details the products from the reaction of this compound with various carbonyl compounds.
| Carbonyl Compound/Derivative | Product |
| Ethyl Cyanoacetate | 7-amino-3-(4-chlorophenyl)-1H-1,2,4-triazepin-5-ol |
| Ethyl Acetoacetate | 3-(4-chlorophenyl)-7-methyl-6H-1,2,4-triazepin-5-ol |
| (4-chlorobenzylidene)malononitrile | 7-amino-3,5-bis(4-chlorophenyl)-4H-1,2,4-triazepine-6-carbonitrile |
| 4-(dimethylamino)but-3-en-2-one | 3-(4-chlorophenyl)-7-methyl-4H-1,2,4-triazepine |
Oxidative and Reductive Transformations of this compound
The amidrazone moiety can be susceptible to both oxidative and reductive transformations, which can be harnessed for the synthesis of novel compounds or to understand its stability under different chemical environments.
Oxidative Transformations:
Oxidative cyclization is a key transformation of amidrazones and their derivatives. As discussed in the context of oxadiazole synthesis, the N-acyl derivatives of this compound could likely undergo oxidative cyclization to yield 1,3,4-oxadiazoles. The specific oxidizing agent used would be a critical parameter influencing the reaction's success and yield.
Reductive Transformations:
The reduction of the C=N bonds in this compound would lead to the corresponding saturated or partially saturated derivatives. For instance, selective reduction of the hydrazone C=N bond would yield a substituted hydrazine (B178648) derivative. The choice of reducing agent would be crucial to control the extent of reduction and to avoid undesired side reactions, such as the reduction of the chloro-substituent on the phenyl ring.
Elucidation of Reaction Mechanisms via Kinetic and Advanced Spectroscopic Studies
The detailed elucidation of reaction mechanisms for this compound through comprehensive kinetic and advanced spectroscopic studies is not extensively documented in publicly available scientific literature. Mechanistic investigations for this specific compound are scarce, preventing a detailed summary of its reaction pathways supported by empirical kinetic and spectroscopic data. However, by examining the general reactivity of the benzamidrazone functional group and analogous studies on related compounds, a framework for potential mechanistic pathways and the methodologies required for their investigation can be established.
Amidrazones, including this compound, are characterized by their versatile reactivity, primarily acting as potent nucleophiles. The presence of the chlorine atom at the para-position of the phenyl ring influences the electron density of the molecule, which in turn affects its reactivity, but the fundamental mechanistic pathways are expected to be similar to other benzamidrazones.
General Mechanistic Considerations for Benzamidrazones:
The reactions of benzamidrazones typically involve their nitrogen atoms. They are known to participate in several types of reactions, including:
Cyclization Reactions: Amidrazones are key precursors in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as triazoles and tetrazoles. The mechanism of these reactions often involves an initial nucleophilic attack by one of the nitrogen atoms, followed by an intramolecular condensation and subsequent elimination of a small molecule like water or ammonia (B1221849).
Coordination Chemistry: As ligands, benzamidrazones can chelate to metal centers. Mechanistic studies in this area have shown that they can coordinate in different modes. For instance, they can act as κ²-N,N-chelating ligands. Under specific conditions, they can also serve as directing groups for electrophilic C-H activation, leading to the formation of cyclometallated complexes.
Methodologies for Mechanistic Elucidation:
To rigorously determine the reaction mechanisms of this compound, a combination of kinetic experiments and advanced spectroscopic techniques would be necessary.
Kinetic Studies: Kinetic analysis is fundamental to understanding reaction mechanisms, including the determination of reaction rates, the identification of rate-determining steps, and the influence of various parameters on the reaction pathway. For a compound like this compound, kinetic studies would typically involve monitoring the concentration of reactants and products over time under various conditions.
A hypothetical kinetic study on the cyclization of this compound could yield data presented in the following format, illustrating the dependence of the observed rate constant on temperature and catalyst concentration.
Table 1: Hypothetical Rate Constants for a Reaction of this compound Note: This table is illustrative and not based on experimental data for this compound due to a lack of available literature.
| Entry | Temperature (°C) | Catalyst Conc. (mol/L) | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|---|
| 1 | 25 | 0.01 | 1.2 x 10⁻⁴ |
| 2 | 25 | 0.02 | 2.5 x 10⁻⁴ |
| 3 | 50 | 0.01 | 4.8 x 10⁻⁴ |
Advanced Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying transient intermediates and characterizing transition states, which are crucial for a complete mechanistic picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring can track the progress of a reaction in real-time, allowing for the identification of intermediates that may have a sufficient lifetime to be observed. For example, multinuclear NMR data can help determine the tautomeric form of the benzamidrazone in solution.
Infrared (IR) and Raman Spectroscopy: These techniques can be used to follow changes in functional groups during a reaction, providing evidence for bond formation and breakage.
UV-Visible Spectroscopy: Stopped-flow techniques coupled with UV-Vis spectroscopy can be employed to study the kinetics of fast reactions, potentially allowing for the detection of short-lived intermediates.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates and products, providing insights into the reaction pathway.
Computational Studies: In conjunction with experimental studies, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide significant insights into reaction mechanisms. These studies can be used to calculate the energies of reactants, products, intermediates, and transition states, helping to map out the potential energy surface of a reaction and predict the most likely mechanistic pathway.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the coordination chemistry of the compound "this compound" to generate a thorough and scientifically accurate article as per the requested outline. Research in coordination chemistry has extensively covered related ligands such as hydrazones, benzohydrazides, and other Schiff bases, but specific studies detailing the synthesis, characterization, and application of this compound metal complexes are not present in the accessible literature.
Therefore, to maintain scientific accuracy and adhere to the strict instruction of focusing solely on this compound, it is not possible to provide a detailed report on its specific metal complexes, coordination modes, or catalytic applications. Constructing such an article would require speculative extrapolation from related but distinct chemical compounds, which would not meet the required standards of factual reporting.
Coordination Chemistry of 4 Chlorobenzamidrazone and Its Metal Complexes
Advanced Applications of 4-Chlorobenzamidrazone Metal Complexes in Materials Science and Catalysis
Exploration in Advanced Functional Materials (e.g., Optical, Electronic)
The exploration of metal complexes containing ligands structurally related to this compound, such as other hydrazone and benzohydrazide derivatives, has revealed promising characteristics for applications in optical and electronic materials. These studies form a foundational understanding of how the coordination of metal ions to such ligands can give rise to desirable material properties.
Nonlinear Optical (NLO) Properties
Research into hydrazone Schiff base metal complexes, which share functional similarities with this compound, has demonstrated their potential as nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for a variety of advanced photonic applications, including optical switching, frequency conversion, and optical data storage.
A study on Cu(II), Co(II), and Ni(II) complexes of hydrazone Schiff base ligands, for instance, highlighted their promising NLO properties. nih.gov The investigation involved both experimental characterization and theoretical calculations using Density Functional Theory (DFT) to understand the structure-property relationships. nih.gov The synthesized compounds were analyzed for their spectroscopic and nonlinear optical characteristics, indicating their potential for use in contemporary technologies that rely on NLO phenomena. nih.gov
Similarly, a novel hydrazone Schiff base compound, (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (CBFBH), which features a chlorobenzylidene moiety, was synthesized and its third-order nonlinear optical properties were investigated using the Z-scan technique. aalto.fi Quantum chemical computations were also performed to correlate the structural and spectral properties with the observed NLO behavior. aalto.fi
The following table summarizes key findings from a study on related hydrazone complexes, illustrating the type of data that would be relevant for this compound complexes.
| Complex | Ligand | Metal Ion | Key Finding |
| Complex 1 | Hydrazone Schiff Base L1 | Cu(II) | Exhibited promising nonlinear optical properties. nih.gov |
| Complex 2 | Hydrazone Schiff Base L1 | Co(II) | Showed potential for NLO applications. nih.gov |
| Complex 3 | Hydrazone Schiff Base L1 | Ni(II) | Demonstrated notable NLO characteristics. nih.gov |
| Complex 4 | (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide | - | Characterized for third-order NLO properties. aalto.fi |
Electronic Properties and Coordination Geometry
The electronic properties of transition metal complexes are intrinsically linked to their coordination geometry. Studies on complexes with ligands analogous to this compound, such as 4-chloro-N'-[(E)-(2,3-dihydroxyphenyl)methylidene]benzohydrazide (HCBDH), provide insights into the expected electronic behavior.
In one study, a series of transition metal complexes with HCBDH were synthesized and characterized. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com The electronic absorption spectra of these complexes were analyzed to determine their coordination geometries. africanjournalofbiomedicalresearch.com For example, the Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) complexes were found to exhibit octahedral geometries based on their d-d electronic transitions. africanjournalofbiomedicalresearch.com The molar conductance values indicated that the complexes were non-electrolytic in nature. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
The electronic spectra of transition metal complexes are governed by the splitting of d-orbitals upon coordination, which can be described by theories such as Crystal Field Theory and Ligand Field Theory. dalalinstitute.com The energy levels of a transition metal ion are influenced by various electronic interactions, including spin-spin, orbital-orbital, and spin-orbital couplings. dalalinstitute.com
The table below presents the observed electronic transitions and corresponding geometries for metal complexes of a 4-chlorobenzohydrazide derivative, which can serve as a model for understanding the potential electronic properties of this compound complexes.
| Metal Ion | Ligand | Electronic Transitions (nm) | Deduced Geometry |
| Fe(II) | HCBDH | - | Octahedral africanjournalofbiomedicalresearch.com |
| Co(II) | HCBDH | - | Octahedral africanjournalofbiomedicalresearch.com |
| Ni(II) | HCBDH | 996, 668, 546 | Octahedral africanjournalofbiomedicalresearch.com |
| Cu(II) | HCBDH | ~640 | Distorted Octahedral africanjournalofbiomedicalresearch.com |
| Mn(II) | HCBDH | 561, 398 | Octahedral africanjournalofbiomedicalresearch.com |
| Pd(II) | HCBDH | 397, 332, 286 | Square Planar africanjournalofbiomedicalresearch.com |
While specific experimental data on the advanced functional material properties of this compound metal complexes are not yet widely available, the existing research on structurally similar compounds strongly suggests a promising future for this class of materials in optics and electronics. Further dedicated research is necessary to fully elucidate the potential of this compound as a versatile ligand for the design of novel functional materials.
Advanced Spectroscopic and Analytical Characterization of 4 Chlorobenzamidrazone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns
The ¹H NMR spectrum of 4-Chlorobenzamidrazone is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine (-NH₂) and hydrazone (-NH) protons. The aromatic region would feature two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom (H-3 and H-5) are expected to resonate at a slightly different chemical shift than the protons ortho to the amidrazone group (H-2 and H-6) due to the differing electronic effects of the substituents. The protons of the NH and NH₂ groups would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected in the aromatic region (around 115-150 ppm) and one for the amidrazone carbon (C=N), which would appear further downfield (typically >150 ppm). The carbon atom attached to the chlorine (C-4) and the carbon atom bonded to the amidrazone moiety (C-1) can be identified by their characteristic chemical shifts influenced by the electronegativity and resonance effects of their respective substituents.
Predicted ¹H NMR Data for this compound (Predicted for a non-polar solvent like CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.6 - 7.8 | Doublet (d) | ~8.5 |
| H-3, H-5 | 7.3 - 7.5 | Doublet (d) | ~8.5 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
| =N-NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Data for this compound (Predicted for a non-polar solvent like CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso-C) | 130 - 135 |
| C-2, C-6 | 128 - 130 |
| C-3, C-5 | 129 - 131 |
| C-4 (C-Cl) | 135 - 140 |
| C=N | 150 - 155 |
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the signals for the H-2/H-6 and H-3/H-5 protons, confirming their adjacent relationship on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the H-2/H-6 signal to the C-2/C-6 signal and the H-3/H-5 signal to the C-3/C-5 signal. This allows for the unambiguous assignment of the carbon atoms that bear protons.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₇H₈ClN₃), the exact mass of its protonated molecular ion [M+H]⁺ would be calculated and measured. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2+H]⁺ peak having an intensity approximately one-third of the [M+H]⁺ peak.
Calculated Exact Mass for this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₇H₉³⁵ClN₃]⁺ | ³⁵Cl | 170.0536 |
| [C₇H₉³⁷ClN₃]⁺ | ³⁷Cl | 172.0507 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides detailed structural information.
A plausible fragmentation pathway for the protonated this compound ([M+H]⁺) would likely involve initial cleavages at the weaker bonds of the amidrazone group. Key fragmentation steps could include:
Loss of ammonia (B1221849) (NH₃): A primary fragmentation could be the neutral loss of ammonia (17.03 Da) to form a stable nitrilium ion.
Loss of hydrazine (B178648) (N₂H₄): Cleavage could also result in the loss of the hydrazine moiety.
Cleavage of the aromatic ring: Fragmentation of the chlorophenyl group could lead to characteristic ions, such as the chlorotropylium ion.
Plausible MS/MS Fragments for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
| 170.05 | [C₇H₆³⁵ClN]⁺ | NH₃ | 139.02 |
| 170.05 | [C₇H₆³⁵Cl]⁺ | N₂H₄ | 111.02 |
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the planarity of the benzene ring and provide the exact geometry of the amidrazone functional group.
Furthermore, X-ray analysis would reveal the supramolecular architecture, detailing the intermolecular interactions that govern the crystal packing. It is highly probable that the crystal structure of this compound would feature extensive hydrogen bonding. The NH and NH₂ groups can act as hydrogen bond donors, while the nitrogen atoms of the imine and amine groups can act as acceptors. This could lead to the formation of complex hydrogen-bonded networks, such as dimers or extended chains, which stabilize the crystal lattice.
Expected Crystallographic Data Parameters for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present within the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |
Crystal Growth and Crystallographic Data Collection Strategies
The successful application of X-ray crystallography for the unambiguous determination of the three-dimensional structure of this compound is contingent upon the availability of high-quality single crystals. The growth of such crystals is often the most critical and challenging step in the analytical process.
Crystal Growth Strategies:
For small organic molecules like this compound, several crystallization techniques can be employed to obtain single crystals suitable for X-ray diffraction analysis. The choice of method and solvent is crucial and is often determined empirically.
Slow Evaporation: A common and straightforward technique involves dissolving the synthesized this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration promotes the formation of well-ordered crystals.
Solvent Diffusion: This method is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. A solution of this compound in a "good" solvent is carefully layered with a "poor" solvent in which it is less soluble. Slow diffusion of the poor solvent into the good solvent reduces the solubility of the compound, leading to crystallization at the interface.
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container, which is then enclosed in a larger sealed vessel containing a more volatile solvent in which the compound is insoluble. The vapor of the precipitant solvent slowly diffuses into the solution, inducing crystallization.
A variety of solvents may be screened for their suitability, including ethanol (B145695), methanol, acetonitrile (B52724), dimethylformamide (DMSO), and mixtures thereof with water. The ideal solvent system will be one in which this compound exhibits moderate solubility.
Crystallographic Data Collection:
Once suitable single crystals are obtained, they are mounted on a goniometer for X-ray diffraction analysis. Modern crystallographic studies of small molecules are typically performed using automated diffractometers equipped with sensitive detectors.
| Parameter | Typical Value/Setting |
| Instrument | Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation |
| Temperature | 100 K or 293 K (cryo-cooling is often used to minimize thermal motion) |
| Data Collection Method | ω-scans or φ-scans |
| Detector | CCD or CMOS area detector |
The collected diffraction data are then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms within the crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles in Crystal Structures
Expected Bond Lengths:
The bond lengths in the this compound molecule are influenced by hybridization and electron delocalization.
| Bond | Expected Length (Å) |
| C-Cl | 1.73 - 1.75 |
| C=N (imine) | 1.27 - 1.30 |
| C-N (amine) | 1.33 - 1.37 |
| N-N | 1.38 - 1.42 |
| C-C (aromatic) | 1.38 - 1.40 |
Expected Bond Angles:
The bond angles are indicative of the local geometry around each atom.
| Angle | Expected Value (°) |
| Cl-C-C (aromatic) | 119 - 121 |
| C-C-C (aromatic) | 118 - 122 |
| C-N=C | 118 - 123 |
| C-N-N | 115 - 120 |
Torsional Angles:
Torsional angles, or dihedral angles, describe the conformation of the molecule by defining the rotation around single bonds. The planarity of the molecule is a key aspect revealed by these angles. For instance, the torsional angle between the chlorophenyl ring and the amidrazone moiety will indicate the degree of twisting, which can be influenced by steric hindrance and crystal packing forces. In many hydrazone structures, the molecules are nearly planar to maximize π-electron delocalization.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the molecular structure of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
Characteristic Vibrational Frequencies for this compound:
| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | IR, Raman | 3400 - 3200 | Medium |
| C-H stretch (aromatic) | IR, Raman | 3100 - 3000 | Medium |
| C=N stretch (imine) | IR, Raman | 1660 - 1620 | Strong |
| C=C stretch (aromatic) | IR, Raman | 1600 - 1450 | Medium-Strong |
| N-H bend (amine) | IR | 1650 - 1580 | Medium |
| C-N stretch | IR | 1350 - 1250 | Medium |
| C-Cl stretch | IR, Raman | 800 - 600 | Strong |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling the confirmation of its structural features and the identification of any potential impurities.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Method Development:
A robust HPLC method for this compound would typically be a reversed-phase method. Key parameters to be optimized during method development include:
Stationary Phase: A C18 or C8 column is a common starting point for the separation of moderately polar aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.
Detection: UV detection is generally suitable for aromatic compounds. The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.
Validation:
Once an HPLC method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. wisdomlib.orgaltabrisagroup.com Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). altabrisagroup.com
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.
Derivatization:
The active hydrogen atoms in the amine and hydrazine moieties of this compound can be targeted for derivatization.
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
Acylation: Treatment with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), can also produce a more volatile derivative.
GC Method Development:
A typical GC method for the analysis of derivatized this compound would involve:
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: An inert gas such as helium or nitrogen.
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The temperature of the injector and detector must be optimized to prevent decomposition of the derivative.
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities or derivatizing agent byproducts.
The development and application of these advanced spectroscopic and chromatographic techniques are essential for the thorough characterization of this compound, ensuring its quality and suitability for its intended applications.
Theoretical and Computational Studies on 4 Chlorobenzamidrazone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nih.gov By approximating the exchange-correlation energy, DFT calculations can provide a balance between accuracy and computational cost, making them a popular tool for molecular modeling. rsc.orgresearchgate.net For 4-Chlorobenzamidrazone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would serve as the foundation for understanding its intrinsic properties. researchgate.netirjweb.com
Energy Minimization and Conformational Analysis
Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a stable equilibrium geometry is reached.
Conformational analysis would further explore the different spatial orientations (conformers) of the molecule that arise from rotation around its single bonds. By calculating the relative energies of these conformers, researchers can identify the most energetically favorable shapes the molecule is likely to adopt, which influences its physical properties and biological interactions. nih.govresearchgate.net
Table 1: Representative Data from a DFT Geometry Optimization of this compound. This table illustrates the type of data that would be obtained from such a calculation. The values are hypothetical.
| Parameter | Atom Pair/Trio | Optimized Value |
| Bond Length | C-Cl | 1.75 Å |
| C=N (imine) | 1.28 Å | |
| C-N (amine) | 1.36 Å | |
| C-C (ring) | 1.40 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-N | 121.0° | |
| H-N-H | 118.0° | |
| Dihedral Angle | Cl-C-C-C | 180.0° |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comyoutube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comjsaer.com
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.commdpi.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify aspects of the molecule's behavior. mdpi.com
Table 2: Hypothetical FMO Energies and Chemical Reactivity Descriptors for this compound. This table shows representative values derived from DFT calculations.
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Electronegativity | χ | (I + A) / 2 | 3.85 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |
| Chemical Softness | S | 1 / (2η) | 0.19 eV⁻¹ |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 eV |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.commdpi.com An MD simulation of this compound, likely placed in a simulated solvent box (e.g., water), would allow researchers to observe its conformational changes, flexibility, and interactions with surrounding solvent molecules. mdpi.comnih.govresearchgate.net By exploring the conformational space, MD can reveal transient structures and dynamic equilibria that are not apparent from static, energy-minimized models. nih.gov
Table 3: Typical Parameters for an MD Simulation of this compound. This table outlines a representative setup for such a simulation.
| Parameter | Description | Typical Value/Setting |
| Force Field | Defines the potential energy of the system | AMBER, CHARMM, or GAFF |
| Solvent Model | Simulates the aqueous environment | TIP3P water model |
| System Size | Dimensions of the simulation box | ~50 x 50 x 50 ų |
| Ensemble | Thermodynamic conditions | NVT (constant Number of particles, Volume, Temperature) |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |
| Time Step | Integration time step for Newton's equations | 2 femtoseconds (fs) |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing molecules. idc-online.comd-nb.info DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Infrared (IR) spectroscopy. nih.govresearchgate.netrsc.org These theoretical spectra can be compared with experimental results to confirm a synthesized compound's structure or to assign specific signals in a complex spectrum.
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Values are hypothetical and referenced to TMS.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic H (ortho to Cl) | 7.45 |
| Aromatic H (ortho to C=N) | 7.60 | |
| Amine H (-NH₂) | 5.80 | |
| Imine H (=NH) | 8.20 | |
| ¹³C NMR | Aromatic C-Cl | 135.0 |
| Aromatic C-H | 129.0 | |
| Aromatic C-(C=N) | 132.5 | |
| Carbonyl-like C (C=N) | 165.0 |
Table 5: Illustrative Predicted IR Frequencies for this compound.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450, 3350 | N-H stretching (asymmetric & symmetric) |
| 3080 | Aromatic C-H stretching |
| 1660 | C=N stretching |
| 1600, 1480 | Aromatic C=C stretching |
| 1100 | C-Cl stretching |
Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations
Theoretical modeling can be used to elucidate the step-by-step pathways of chemical reactions. researchgate.net For a potential transformation of this compound (e.g., hydrolysis or cyclization), DFT calculations can map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this method allows for the location of the transition state—the highest energy point along the reaction path. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
Table 6: Hypothetical Energy Profile for a Reaction of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.0 |
| Transition State | Highest energy structure during bond formation/breaking | +25.5 |
| Products | Resulting chemical species after reaction | -15.0 |
Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. nih.govscispace.com These models use calculated molecular descriptors—numerical values that encode structural, electronic, or geometric information—to predict properties like solubility, boiling point, or partition coefficient. For this compound, a QSPR study would involve calculating a wide range of descriptors and using statistical methods to find a correlation with a specific chemical property of interest. nih.govresearchgate.net
Table 7: Potential Molecular Descriptors for a QSPR Study of this compound.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |
| Topological | Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume, Ovality |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges |
Applications and Future Directions in 4 Chlorobenzamidrazone Research
A Versatile Building Block in Complex Organic Synthesis
4-Chlorobenzamidrazone serves as a crucial starting material for the creation of a diverse array of complex organic molecules. Its reactivity allows for the construction of various heterocyclic systems, which are foundational to many functional chemicals.
Precursor to Agrochemical Scaffolds
The development of novel and effective agrochemicals is a continuous endeavor in chemical research. This compound has proven to be a valuable precursor for the synthesis of various heterocyclic scaffolds that are of interest in the agricultural sector. Amidrazones, in general, are well-established precursors for five-, six-, and seven-membered heterocyclic systems. nih.gov The primary application of this compound in this context is in the synthesis of 1,2,4-triazole (B32235) derivatives. nih.govnih.gov These triazole rings are core components of many commercially successful fungicides. nih.govrsc.org
The synthesis of these scaffolds typically involves the reaction of this compound with various reagents to induce cyclization. For instance, reaction with carbon disulfide can lead to the formation of mercapto-triazole derivatives, while reaction with phosgene (B1210022) or its equivalents can yield triazolone structures. Further functionalization of these basic triazole scaffolds can lead to a wide variety of compounds with potential agrochemical applications.
Beyond triazoles, this compound can also be utilized as a starting material for other heterocyclic systems relevant to agrochemistry, such as pyridazines and pyrimidines, although these applications are less commonly reported. The versatility of the amidrazone functional group allows for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox for generating novel agrochemical candidates.
Table 1: Heterocyclic Scaffolds Derived from this compound for Agrochemical Research
| Heterocyclic Scaffold | General Synthetic Approach | Potential Application Area |
| 1,2,4-Triazoles | Cyclization with one-carbon donors (e.g., formic acid, carbon disulfide) | Fungicides |
| 1,2,4-Triazinones | Reaction with α-ketoesters | Herbicides |
| Pyridazines | Condensation with 1,4-dicarbonyl compounds | Insecticides, Fungicides |
| Pyrimidines | Reaction with 1,3-dicarbonyl compounds | Herbicides, Fungicides |
Intermediate in Advanced Material Science Precursors
The application of this compound extends beyond the life sciences into the realm of materials science. While still an emerging area of research, the compound shows promise as an intermediate in the synthesis of precursors for advanced materials. The nitrogen-rich structure of amidrazones makes them interesting candidates for incorporation into polymers and other macromolecular structures.
One area of potential is in the synthesis of precursors for conductive polymers. Conductive polymers, which possess the electrical properties of metals but the processing advantages of plastics, are a major focus of materials research. ekb.egnih.govresearchgate.net The synthesis of these materials often involves the polymerization of aromatic or heterocyclic monomers. The heterocyclic systems derived from this compound, such as triazoles and other nitrogen-containing rings, could be functionalized to enable polymerization, leading to novel conductive materials.
Another potential application lies in the development of photosensitive materials. google.com The incorporation of chromophoric and photo-responsive units is key to the design of such materials. The aromatic and heterocyclic structures derived from this compound can be chemically modified to tune their light-absorbing and emitting properties, making them potential building blocks for photosensitive resins and other photofunctional materials.
Potential in Organocatalysis and Supramolecular Chemistry
The unique structural and electronic properties of this compound also suggest its potential utility in the fields of organocatalysis and supramolecular chemistry, although these areas remain largely unexplored.
Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. The presence of both acidic (N-H) and basic (C=N) sites within the amidrazone functionality suggests that this compound and its derivatives could act as bifunctional catalysts. These sites could potentially activate both electrophiles and nucleophiles in a reaction, leading to enhanced reaction rates and selectivities. While the direct use of this compound as a catalyst is not yet established, the broader class of amidine- and guanidine-containing molecules has shown promise in various catalytic transformations. mdpi.com
Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ability of this compound to participate in hydrogen bonding (as both a donor and acceptor) and potentially halogen bonding (due to the chlorine atom) makes it an interesting candidate for the construction of self-assembling supramolecular structures. researchgate.netresearchgate.net The formation of well-defined supramolecular assemblies can lead to materials with novel properties and functions. The halogen atom on the phenyl ring could play a important role in directing the self-assembly process through specific intermolecular interactions. researchgate.net
Emerging Research Directions and Interdisciplinary Approaches in Amidrazone Chemistry
The field of amidrazone chemistry is continuously evolving, with new research directions and interdisciplinary approaches emerging. The versatility of the amidrazone scaffold makes it amenable to a wide range of chemical modifications, opening up new avenues for exploration. rsc.orgnih.gov
Future research is likely to focus on the development of novel synthetic methodologies for the preparation and functionalization of this compound and other amidrazone derivatives. This includes the exploration of more efficient and environmentally friendly synthetic routes.
An interdisciplinary approach, combining synthetic chemistry with computational modeling, materials science, and biology, will be crucial for unlocking the full potential of these compounds. For example, computational studies can help in the design of new amidrazone-based catalysts and materials with tailored properties. The integration of biological screening will continue to be important for identifying new applications in medicine and agriculture. nih.govnih.gov
Challenges and Opportunities in Future Academic Research on this compound
Despite its potential, there are several challenges that need to be addressed in future academic research on this compound. One of the primary challenges is the development of scalable and cost-effective synthetic methods for its production. While laboratory-scale syntheses are well-established, large-scale production can be more complex.
Another challenge is the limited understanding of the structure-property relationships for many of its derivatives. More systematic studies are needed to understand how modifications to the this compound scaffold affect its chemical and physical properties.
However, these challenges also present significant opportunities for researchers. The development of new synthetic routes and a deeper understanding of the compound's properties could lead to the discovery of new applications in a wide range of fields. The versatility of this compound as a chemical building block ensures that it will remain a compound of interest for academic and industrial researchers for years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
